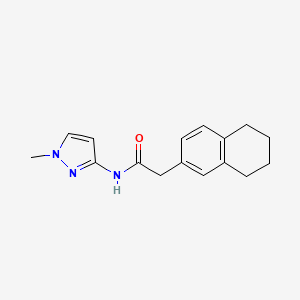![molecular formula C13H14ClNO4 B7502764 4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells.
Wirkmechanismus
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid selectively inhibits JAK3, which is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. JAK3 is involved in the downstream signaling of several cytokine receptors, including the interleukin-2 (IL-2) receptor, which is essential for the activation and proliferation of T cells. By inhibiting JAK3, this compound can suppress the activation and proliferation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system. By inhibiting JAK3, this compound can suppress the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. Moreover, this compound can also inhibit the production of interferon-gamma (IFN-γ), which is involved in the pathogenesis of autoimmune diseases. The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo, demonstrating its potential therapeutic applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for JAK3, which makes it an ideal tool for studying the role of JAK3 in the immune system. Moreover, this compound has been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, one of the limitations of this compound is its high cost, which can limit its use in lab experiments. Moreover, the synthesis of this compound requires specialized equipment and expertise, which can make it challenging for researchers to obtain this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid. One of the directions is to explore its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis, lupus, and type 1 diabetes. Moreover, the combination of this compound with other immunosuppressive drugs can enhance its efficacy and reduce its side effects. Furthermore, the study of this compound can provide insights into the role of JAK3 in the immune system, which can lead to the development of new therapies for autoimmune diseases.
Synthesemethoden
The synthesis of 4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 4-chloro-2-hydroxybenzoic acid with 2-(prop-2-enylamino)propan-1-ol in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with isobutyl chloroformate to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The selective inhibition of JAK3 by this compound can suppress the activation and proliferation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. Moreover, this compound has shown promising results in clinical trials, demonstrating its efficacy and safety in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
4-chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-3-6-15-12(16)8(2)19-11-7-9(14)4-5-10(11)13(17)18/h3-5,7-8H,1,6H2,2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYKZYUOEBUOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)OC1=C(C=CC(=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
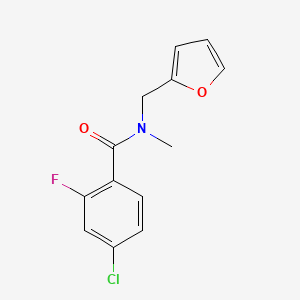
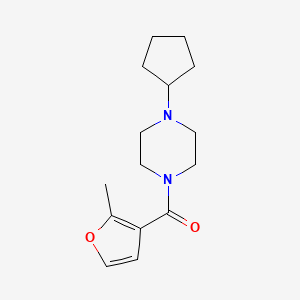
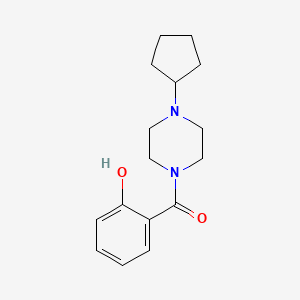
![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
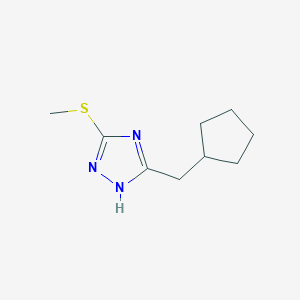
![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
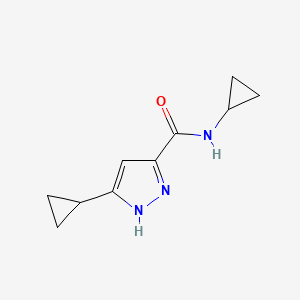
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)
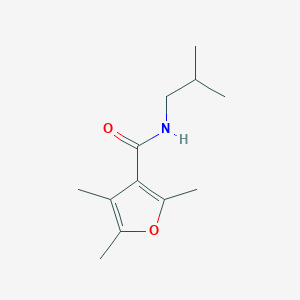
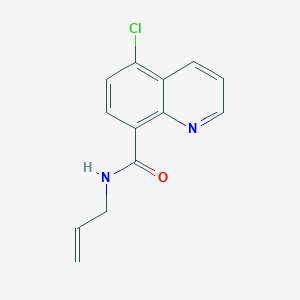
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)
